Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate
Description
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxazole moiety, and a phenoxy group
Properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-24(15-21-7-10-23-30-21)13-17-3-5-20(6-4-17)29-16-19(26)14-25-11-8-18(9-12-25)22(27)28-2/h3-7,10,18-19,26H,8-9,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYRRTUCNNKFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC(CN2CCC(CC2)C(=O)OC)O)CC3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the phenoxy group and the oxazole moiety. The final step involves the esterification of the carboxylate group.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Phenoxy Group Introduction: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the piperidine ring.
Oxazole Moiety Addition: The oxazole moiety can be synthesized separately and then attached to the main structure through a condensation reaction.
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol derivative can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenol derivatives, suitable leaving groups
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine ring.
Pharmacology: It can be studied for its potential as a drug candidate, especially in the modulation of neurotransmitter systems.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the oxazole moiety can bind to enzymes or other proteins, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its esters share the piperidine ring structure.
Oxazole Derivatives: Compounds such as 2-methyl-1,2-oxazole and its derivatives share the oxazole moiety.
Phenoxy Compounds: Phenoxyacetic acid and its derivatives share the phenoxy group.
Uniqueness
Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
